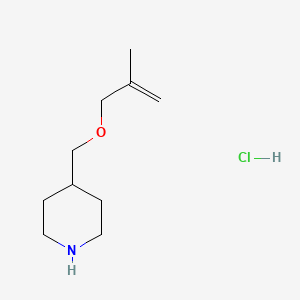
Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of “Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride” is not well-documented in the available literature. However, similar compounds have been synthesized using various methods. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for carbon–carbon bond formation2. Protodeboronation of alkyl boronic esters has also been reported3.
Molecular Structure Analysis
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride” are not well-documented. However, similar compounds have been used in Suzuki–Miyaura cross-coupling reactions2.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Compound Derivations
Derivatives of Griseofulvin from Marine Fungi : A study highlighted the isolation of new compounds from marine endophytic fungi, showcasing the potential of marine bioprospecting in discovering novel derivatives with moderate antitumor and antimicrobial activity (X. Xia et al., 2011).
Synthesis of Quinazoline Derivatives : Another research focused on synthesizing quinazoline derivatives from methyl 4-hydroxy-3-methoxybenzoate through several chemical steps, reflecting on the synthetic adaptability and utility of methoxybenzoate compounds in generating structures of interest for various biochemical applications (Min Wang et al., 2015).
Calcium Antagonists from Benzothiazoline Derivatives : Research into benzothiazoline derivatives demonstrated their utility in creating potent calcium antagonistic activity, indicating the role of similar chemical scaffolds in developing therapeutics for cardiovascular diseases (K. Yamamoto et al., 1988).
High Singlet Oxygen Yield Compounds for Photodynamic Therapy : A study introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing the application of methoxybenzoate-related compounds in creating photosensitizers for cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-amino-5-methoxy-2-phenylmethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-19-12-8-13(16(18)20-2)15(14(17)9-12)21-10-11-6-4-3-5-7-11;/h3-9H,10,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMOZMSPVJWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















